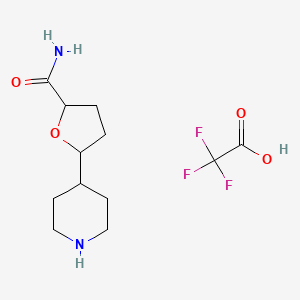
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is a synthetic compound that belongs to the class of oxolane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid typically involves the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Carboxamide formation: This can be done through amide bond formation reactions using carboxylic acid derivatives and amines.
Trifluoroacetic acid addition: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions can occur at the oxolane ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidinyl or oxolane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide: Lacks the trifluoroacetic acid component.
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide hydrochloride: Contains a hydrochloride salt instead of trifluoroacetic acid.
Uniqueness
Rac-(2r,5s)-5-(piperidin-4-yl)oxolane-2-carboxamide trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Properties
Molecular Formula |
C12H19F3N2O4 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7) |
InChI Key |
NUKRSDYYBNPSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dihydroxy-6-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304015.png)
![(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12304025.png)

![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)
![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)



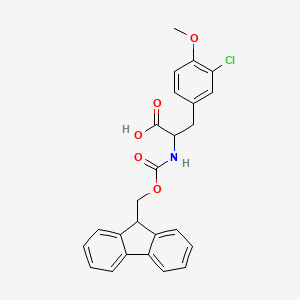
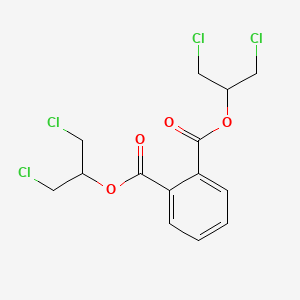
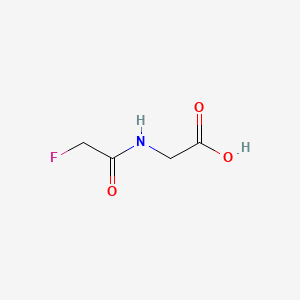
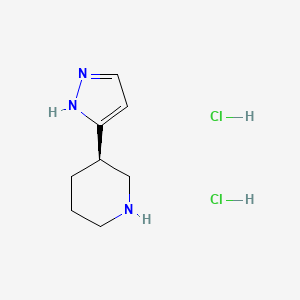

palladium(II)](/img/structure/B12304077.png)
